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Compound of Interest

Compound Name: 5-nitro-1H-indole-3-carbonitrile

Cat. No.: B1295946

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-nitro-1H-indole-3-
carbonitrile

Introduction

5-nitro-1H-indole-3-carbonitrile (CAS No. 7147-14-0) is a heterocyclic compound featuring
the indole scaffold, a privileged structure in medicinal chemistry and materials science.[1] The
strategic placement of a nitro group at the C5 position and a nitrile group at the C3 position
renders it a valuable synthon for the development of novel therapeutic agents and functional
materials.[2][3] The electron-withdrawing nature of these substituents significantly modulates
the electronic properties of the indole ring, making precise structural verification paramount for
its application in research and development.

This technical guide provides a comprehensive overview of the core spectroscopic techniques
—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS)—as applied to the structural elucidation of 5-nitro-1H-indole-3-carbonitrile. As
experimentally obtained spectra for this specific molecule are not readily available in public
databases, this document leverages high-confidence predicted data derived from structurally
analogous compounds and foundational spectroscopic principles. Every protocol and
interpretation is designed to be a self-validating system, grounded in authoritative references to
ensure scientific integrity.

Molecular Structure and Numbering
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For clarity in spectral assignments, the following IUPAC numbering scheme for the 5-nitro-1H-
indole-3-carbonitrile scaffold will be used throughout this guide.

Figure 1. Molecular structure of 5-nitro-1H-indole-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous determination of the carbon-
hydrogen framework of an organic molecule.[4] By analyzing the chemical shifts, coupling
constants, and signal integrations, a complete structural map can be assembled.

Experimental Protocol: NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR spectra for indole
derivatives.

o Sample Preparation: Accurately weigh ~5-10 mg of 5-nitro-1H-indole-3-carbonitrile.
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as DMSO-des,
which is chosen for its ability to dissolve a wide range of organic compounds and for its high
boiling point. Add a small amount of tetramethylsilane (TMS) as an internal standard (& =
0.00 ppm).[4]

 Instrumentation: Transfer the solution to a 5 mm high-precision NMR tube.

o Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For *H NMR, a
standard pulse program is used. For 13C NMR, a proton-decoupled experiment (e.g.,
PENDANT or DEPT) is employed to simplify the spectrum and provide information on the
number of attached protons.[5]
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Figure 2. Standard workflow for NMR sample analysis.

'H NMR Spectroscopic Data (Predicted)

The predicted *H NMR data is based on analysis of the closely related 5-iodo-1H-indole-3-
carbonitrile[5] and 3-methyl-5-nitro-1H-indole,[6] with adjustments made for the known strong
deshielding effects of the C5-nitro group. The spectrum is predicted in DMSO-des at 400 MHz.
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] Predicted Chemical o Predicted Coupling

Proton Assignment _ Multiplicity
Shift (8, ppm) Constant (J, Hz)

H1 (N-H) ~12.9 brs
H4 ~8.80 d J=22Hz
H2 ~8.65 S
H6 ~8.15 dd J=9.0,2.2Hz
H7 ~7.80 d J=9.0Hz

Interpretation of the *H NMR Spectrum:

e H1 (N-H, ~12.9 ppm): The indole N-H proton is typically observed as a broad singlet far
downfield, and this effect is exacerbated by the electron-withdrawing nitro group. In DMSO-
ds, this proton is readily observable.[5]

e H4 (~8.80 ppm): This proton is the most deshielded on the benzene ring. It experiences a
strong deshielding effect from the adjacent C5-nitro group and the magnetic anisotropy of the
pyrrole ring. It appears as a doublet due to ortho-coupling with H6 (a small meta-coupling,
which appears as a doublet of doublets).[6]

e H2 (~8.65 ppm): The C2 proton of an indole ring is typically downfield. In this case, its
chemical shift is significantly influenced by the electron-withdrawing nitrile group at C3,

causing it to appear as a sharp singlet.

e H6 (~8.15 ppm): This proton is ortho to the nitro group, leading to a significant downfield
shift. It appears as a doublet of doublets due to ortho-coupling with H7 (J = 9.0 Hz) and
meta-coupling with H4 (J = 2.2 Hz).[6]

e H7 (~7.80 ppm): This proton is shifted downfield relative to unsubstituted indole but less so
than H4 and H6. It appears as a doublet due to ortho-coupling with H6 (J = 9.0 Hz).[5]

3C NMR Spectroscopic Data (Predicted)

The predicted 3C NMR data is derived by comparing the spectra of 5-iodo-1H-indole-3-
carbonitrile[5] and other 5-nitroindole derivatives.[6] The spectrum is predicted in DMSO-ds.
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C5 ~142.0

C7a ~138.5

Cc2 ~136.0

C3a ~128.0

C6 ~118.5

C4 ~117.0

C(N) ~115.5

c7 ~113.0

C3 ~88.0

Interpretation of the 3C NMR Spectrum:

e Quaternary Carbons (C3, C3a, C5, C7a, C=N):

o C5 (~142.0 ppm): The carbon directly attached to the nitro group is significantly
deshielded and will appear far downfield.

o C7a(~138.5 ppm): This is the bridgehead carbon adjacent to the indole nitrogen.

o C3a (~128.0 ppm): The second bridgehead carbon.

o C(N) (~115.5 ppm): The nitrile carbon typically appears in this region.

o C3(~88.0 ppm): The carbon bearing the nitrile group is shifted significantly upfield, a
characteristic feature for C3-substituted indoles, especially with an electron-withdrawing
group like nitrile.[5]

o Protonated Carbons (C2, C4, C6, C7):

o C2 (~136.0 ppm): This carbon is highly deshielded due to its position adjacent to the
nitrogen and its sp2 character.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.rsc.org/suppdata/d1/qo/d1qo00105a/d1qo00105a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o C6 (~118.5 ppm) and C4 (~117.0 ppm): These carbons are in the aromatic region, with
their shifts heavily influenced by the C5-nitro group.

o C7 (~113.0 ppm): This carbon is typically the most upfield of the benzene ring carbons in
the indole system.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a
molecule. The vibrational frequencies of specific bonds provide a unique fingerprint of the
compound.

Experimental Protocol: IR Data Acquisition

o Sample Preparation: Prepare the sample using either the KBr pellet method or Attenuated
Total Reflectance (ATR). For the KBr method, mix a small amount of the sample with dry KBr
powder and press it into a transparent disk. For ATR, place a small amount of the solid
sample directly onto the ATR crystal.

o Data Acquisition: Record the spectrum over the range of 4000 to 400 cm~1. Perform a
background scan first, which is then automatically subtracted from the sample spectrum.

Characteristic IR Absorption Bands (Predicted)

The predicted IR data is based on established group frequencies and data from analogous
structures like 5-iodo-1H-indole-3-carbonitrile.[5][7]
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Predicted Wavenumber

( 1 Vibrational Mode Intensity

cm-

~3300 N-H Stretch Medium

~2225 C=N Stretch (Nitrile) Strong, Sharp
~1520 N-O Asymmetric Stretch (Nitro)  Strong

~1345 N-O Symmetric Stretch (Nitro) Strong
~3100-3000 C-H Aromatic Stretch Medium
~1600-1450 C=C Aromatic Ring Stretches Medium-Strong
~900-675 C-H "Out-of-plane” Bending Strong

Interpretation of the IR Spectrum:
e N-H Stretch (~3300 cm~1): This band is characteristic of the indole N-H group.

o C=N Stretch (~2225 cm~1): The nitrile group gives rise to a very characteristic sharp, strong
absorption in this region. Conjugation with the indole ring system places it in the 2240-2220
cm~! range.[7] The spectrum for 5-iodo-1H-indole-3-carbonitrile shows this peak at 2218
cm™1, providing a strong reference point.[5]

e N-O Stretches (~1520 and ~1345 cm~1): The presence of the nitro group is definitively
confirmed by two strong absorptions. The asymmetric stretch appears at a higher frequency
(~1520 cm~1) and the symmetric stretch at a lower frequency (~1345 cm~1). These are
among the most intense bands in the spectrum.[8]

e Aromatic C=C and C-H Vibrations: The absorptions for aromatic C-H stretching and C=C ring
stretching confirm the presence of the indole's aromatic system. The C-H out-of-plane
bending bands in the fingerprint region can give clues about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. Furthermore, the fragmentation pattern gives valuable structural clues.
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Experimental Protocol: MS Data Acquisition

o Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g.,
acetonitrile or methanol).

« lonization: Introduce the sample into the mass spectrometer using an Electrospray lonization
(ESI) source, typically in positive ion mode. ESI is a soft ionization technique that usually
yields the protonated molecular ion [M+H]*.

e Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight
(TOF) or Orbitrap, to obtain an accurate mass measurement.

Predicted Mass Spectrum Data

* Molecular Formula: CoHsN302

e Molecular Weight: 187.16 g/mol [2]
o Exact Mass: 187.0382

e Predicted [M+H]* lon: m/z 188.0455
Proposed Fragmentation Pathway:

The fragmentation of indole derivatives often involves characteristic losses. For 5-nitro-1H-
indole-3-carbonitrile, a plausible pathway would involve the initial formation of the molecular
ion, followed by losses related to the nitro and nitrile groups.
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Figure 3. Proposed MS fragmentation pathway for 5-nitro-1H-indole-3-carbonitrile.

Molecular lon (m/z 187): The parent molecular ion should be clearly visible.

Loss of NO2 (m/z 141): A common fragmentation for aromatic nitro compounds is the loss of
the nitro group (46 Da).

Loss of NO (m/z 157): Another characteristic fragmentation is the loss of nitric oxide (30 Da).

Loss of HCN (from m/z 141 to 114): Indole rings are known to fragment via the loss of
hydrogen cyanide (27 Da) from the pyrrole ring, a process that is characteristic of the indole
core structure.

Conclusion

The structural characterization of 5-nitro-1H-indole-3-carbonitrile can be confidently achieved

through a combined application of NMR, IR, and MS techniques. This guide provides the

foundational protocols and detailed spectral interpretations necessary for researchers,

scientists, and drug development professionals. While based on predicted data from close

structural analogs, the analysis presented herein offers a robust framework for the verification

and quality control of this important chemical entity, ensuring its reliable application in further

scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
. calpaclab.com [calpaclab.com]

. alfa-chemistry.com [alfa-chemistry.com]

. benchchem.com [benchchem.com]

. rsc.org [rsc.org]

. rsc.org [rsc.org]

. spectroscopyonline.com [spectroscopyonline.com]

°
[e0) ~ » (&) EEN w N =

. 5-Nitroindole(6146-52-7) 13C NMR spectrum [chemicalbook.com]

« To cite this document: BenchChem. [5-nitro-1H-indole-3-carbonitrile spectroscopic data
(NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295946#5-nitro-1h-indole-3-carbonitrile-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti
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